molecular formula C21H26ClN7O B15102175 C21H26ClN7O

C21H26ClN7O

Cat. No.: B15102175
M. Wt: 427.9 g/mol
InChI Key: AMHPZHQBAPQIDY-UHFFFAOYSA-N
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Description

. This compound is a complex organic molecule that contains a variety of functional groups, including a chlorophenyl group, a triazolopyrimidine ring, and a piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide involves multiple steps, starting with the preparation of the triazolopyrimidine ring. This is typically achieved through a cyclization reaction involving a suitable precursor. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the chlorophenyl group with the rest of the molecule under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

In industrial settings, the production of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide is typically carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves the use of automated systems to monitor and control the reaction parameters, such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines .

Scientific Research Applications

N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide: can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific chemical properties and biological effects. The uniqueness of N-[(1R)-1-(4-chlorophenyl)ethyl]-N-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)acetamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets .

Properties

Molecular Formula

C21H26ClN7O

Molecular Weight

427.9 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H26ClN7O/c22-17-10-11-18(25-24-17)28-13-6-7-16(15-28)21(30)23-12-4-1-2-8-19-26-27-20-9-3-5-14-29(19)20/h3,5,9-11,14,16H,1-2,4,6-8,12-13,15H2,(H,23,30)

InChI Key

AMHPZHQBAPQIDY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NCCCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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